molecular formula C16H17ClN4OS2 B15157298 {2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine

{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine

Cat. No.: B15157298
M. Wt: 380.9 g/mol
InChI Key: BOYNQVNJTZLULE-UHFFFAOYSA-N
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Description

{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl sulfanyl group, a triazolothiazole moiety, and an isopropoxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine typically involves multiple steps, starting with the preparation of the core triazolothiazole structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the isopropoxyamine group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

{2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique chemical structure can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A compound with a similar chlorophenyl group.

    Allylamine: An amine with a similar structural motif.

Uniqueness

What sets {2-[(4-Chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(isopropoxy)amine apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H17ClN4OS2

Molecular Weight

380.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propan-2-yloxyethanimine

InChI

InChI=1S/C16H17ClN4OS2/c1-10(2)22-20-14(8-23-13-6-4-12(17)5-7-13)15-11(3)21-16(24-15)18-9-19-21/h4-7,9-10H,8H2,1-3H3

InChI Key

BOYNQVNJTZLULE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOC(C)C)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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